methyl N-[(3-methylbutyl)carbamoyl]glycinate
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Overview
Description
Methyl N-[(3-methylbutyl)carbamoyl]glycinate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.254 .
Physical And Chemical Properties Analysis
The physical and chemical properties of methyl N-[(3-methylbutyl)carbamoyl]glycinate, such as its melting point, boiling point, solubility, etc., are not provided in the available sources .Scientific Research Applications
Cellular Metabolism and Cytoprotection
Methyl N-[(3-methylbutyl)carbamoyl]glycinate (hereafter referred to by its function rather than its chemical name for simplicity) is known to play a multifaceted role in cellular metabolism. Traditionally recognized as an osmolyte in plants and bacteria, and as a methyl donor in human homocysteine metabolism, recent studies have uncovered its broader biological significance. It stabilizes proteins, thereby functioning as an osmoprotector and a chemical chaperone. This compound is involved in regulating enzymes linked to the homocysteine/methionine cycle, and the metabolism of sucrose, glucose, fructose, and glycogen. It's implicated in modulating stress responses triggered by ethanol abuse, influencing enzymes pertinent to lipogenesis and fatty acid oxidation. It also interacts with transcription factors like PPARα, NF-κB, FOX1, ChREBP, and SREBP1, influencing protein synthesis. Its regulatory role extends to enzyme activity modulation, gene expression through promoter methylation, and potentially influencing methylation status through its interaction with methyl transferases and DNA methyl transferases (Figueroa-Soto & Valenzuela-Soto, 2018).
Modulating Neurotransmission and Cognitive Functions
The compound has been noted for its influence on cognitive functions and neurotransmission. GLYX-13, an analogue, acts as a functional partial agonist at the N-methyl-D-aspartate receptor (NMDAR) glycine-site, showing promise in enhancing cognition and exerting rapid antidepressant effects without the psychotomimetic side effects typically associated with NMDAR antagonists. It modulates NMDAR-mediated synaptic plasticity, particularly in the frontal cortex, which is crucial for its antidepressant effects. This provides insights into the glutamatergic system's role in depression and opens new avenues for therapeutic interventions (Moskal et al., 2014).
Environmental Implications and Stress Response in Organisms
Methyl N-[(3-methylbutyl)carbamoyl]glycinate impacts environmental stress responses in organisms, especially in plants. It, along with compounds like proline, accumulates in various plant species under stress conditions such as drought, salinity, and extreme temperatures. Although there's debate about their exact roles in plant osmotolerance, there's a consensus that they contribute positively to enzyme and membrane integrity and potentially facilitate osmotic adjustment in stressed plants. The review by Ashraf & Foolad (2007) further underscores the importance of this compound in mediating plant responses to abiotic stress, though the precise mechanisms and the most effective modes of application remain areas for further research (Ashraf & Foolad, 2007).
Future Directions
properties
IUPAC Name |
methyl 2-(3-methylbutylcarbamoylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(2)4-5-10-9(13)11-6-8(12)14-3/h7H,4-6H2,1-3H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAPGBUVQGVCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3-methylbutyl)carbamoyl]glycinate |
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